molecular formula C34H20Br2O6 B14740361 Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) CAS No. 6315-88-4

Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate)

Cat. No.: B14740361
CAS No.: 6315-88-4
M. Wt: 684.3 g/mol
InChI Key: PBBWYIJSGHNDBZ-UHFFFAOYSA-N
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Description

Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) is a complex organic compound consisting of 20 hydrogen atoms, 34 carbon atoms, 6 oxygen atoms, and 2 bromine atoms . This compound is known for its unique structure, which includes multiple benzene rings and bromine substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) typically involves multi-step organic reactions. The preparation methods often include:

    Esterification: The initial step involves the esterification of benzene-1,4-dicarboxylic acid with 3-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The intermediate products are then subjected to coupling reactions using catalysts like palladium on carbon (Pd/C) to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The benzene rings can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Scientific Research Applications

Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) can be compared with similar compounds such as:

    Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(4-bromobenzoate): Similar structure but with bromine atoms at different positions.

    Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of bromine.

    Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-fluorobenzoate): Similar structure but with fluorine atoms instead of bromine.

The uniqueness of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) lies in its specific arrangement of bromine atoms and carbonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6315-88-4

Molecular Formula

C34H20Br2O6

Molecular Weight

684.3 g/mol

IUPAC Name

[4-[4-[4-(3-bromobenzoyl)oxybenzoyl]benzoyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C34H20Br2O6/c35-27-5-1-3-25(19-27)33(39)41-29-15-11-23(12-16-29)31(37)21-7-9-22(10-8-21)32(38)24-13-17-30(18-14-24)42-34(40)26-4-2-6-28(36)20-26/h1-20H

InChI Key

PBBWYIJSGHNDBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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